amine](/img/structure/B13242239.png)
[2-(Diethylamino)ethyl](3-methylpentan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethylamine is an organic compound with the molecular formula C12H28N2 and a molecular weight of 200.36412 g/mol . This compound is known for its unique structure, which includes both diethylamino and methylpentan-2-yl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethylamine typically involves the reaction of diethylamine with 3-methylpentan-2-yl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and ensure high yield.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethylamine is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of catalysts, such as palladium or platinum, can further enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diethylamino)ethylamine is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.
Biology: This compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethylamine
- 2-(Diethylamino)ethylamine
- 2-(Diethylamino)ethylamine
Uniqueness
2-(Diethylamino)ethylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of diethylamino and methylpentan-2-yl groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse research applications.
Propriétés
Formule moléculaire |
C12H28N2 |
|---|---|
Poids moléculaire |
200.36 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(3-methylpentan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-6-11(4)12(5)13-9-10-14(7-2)8-3/h11-13H,6-10H2,1-5H3 |
Clé InChI |
LNWJKMWVEAHUOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)NCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


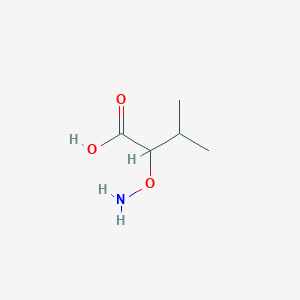

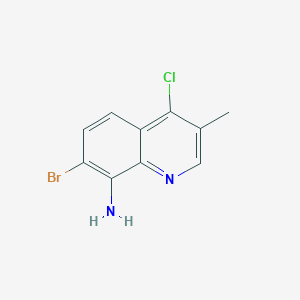
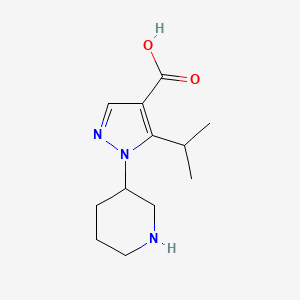
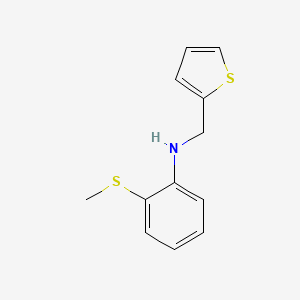
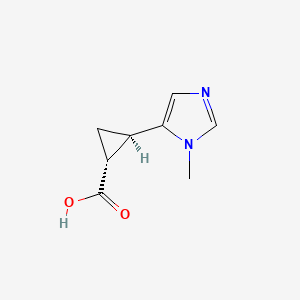
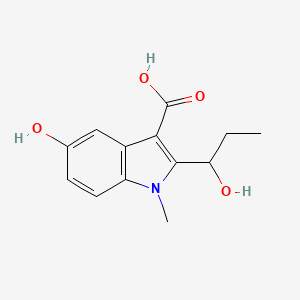
![1-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13242197.png)
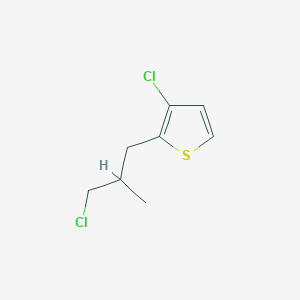
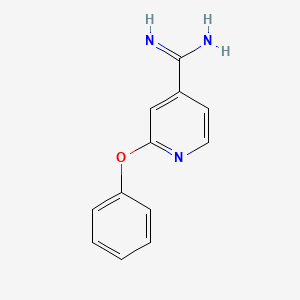
![4-Bromo-1-methyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13242212.png)
![Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13242222.png)
![(Cyclopropylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine](/img/structure/B13242230.png)

